N-[1-(3-Methylbutyl)pyrrolidin-3-yl]isoquinolin-5-amine
Description
Properties
CAS No. |
919120-72-2 |
|---|---|
Molecular Formula |
C18H25N3 |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
N-[1-(3-methylbutyl)pyrrolidin-3-yl]isoquinolin-5-amine |
InChI |
InChI=1S/C18H25N3/c1-14(2)7-10-21-11-8-16(13-21)20-18-5-3-4-15-12-19-9-6-17(15)18/h3-6,9,12,14,16,20H,7-8,10-11,13H2,1-2H3 |
InChI Key |
UXMUTUJWYRULJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1CCC(C1)NC2=CC=CC3=C2C=CN=C3 |
Origin of Product |
United States |
Preparation Methods
Route 1: Alkylation of Pyrrolidine Intermediate
Step 1 : Synthesis of 1-(3-methylbutyl)pyrrolidin-3-amine.
Step 2 : Coupling with isoquinolin-5-amine under reductive amination or nucleophilic substitution.
Mechanistic Insight : The pyrrolidine nitrogen undergoes alkylation with 3-methylbutyl halide in a polar aprotic solvent. Subsequent coupling with isoquinolin-5-amine employs HBTU (O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) for amide bond formation.
Route 2: Palladium-Catalyzed Cross-Coupling
Step 1 : Synthesis of 5-bromoisoquinoline.
Step 2 : Suzuki-Miyaura coupling with pyrrolidine boronic ester.
| Parameter | Details | Yield | Reference |
|---|---|---|---|
| Catalyst | Pd(PPh₃)₄, 2 mol% | 78–82% | |
| Base | K₂CO₃, dioxane/H₂O (4:1) | ||
| Temperature | 100°C |
Advantages : High regioselectivity for C–N bond formation at the isoquinoline core. Limited utility for introducing alkyl groups directly.
Route 3: Asymmetric Larock Isoquinoline Synthesis
Step 1 : Annulation of 5-amino-2-bromobenzaldehyde with 3-methylbutyl-substituted acetylene.
Step 2 : Cyclization to isoquinoline.
| Component | Conditions | Yield | Reference |
|---|---|---|---|
| Catalyst | Pd(OAc)₂/Walphos SL-W002–1 (chiral ligand) | 85–90% | |
| Solvent | Toluene | ||
| Temperature | 100°C |
Key Advantage : Enables enantioselective synthesis of the isoquinoline core, critical for bioactive molecules.
Critical Reaction Optimization
Alkylation of Pyrrolidine
For introducing the 3-methylbutyl group:
-
Reagents : 3-Methylbutyl bromide/iodide (2.0 equiv) with K₂CO₃ or Cs₂CO₃.
-
Solvent : Polar aprotic solvents (DMF, THF) enhance nucleophilicity of pyrrolidine N.
-
Temperature : 80–100°C optimizes reaction kinetics without side-product formation.
Side Reactions Mitigated :
-
Over-alkylation (controlled by stoichiometry).
-
Solvent decomposition (avoided by anhydrous conditions).
Coupling Efficiency
HBTU vs. EDC/HOBt :
| Coupling Agent | Advantages | Limitations |
|---|---|---|
| HBTU | High coupling efficiency, minimal racemization | Cost-intensive |
| EDC/HOBt | Cost-effective, scalable | May require longer reaction times |
Example : HBTU-mediated coupling of isoquinolin-5-amine with pyrrolidine intermediates achieves >85% yield under mild conditions (DCM, DIPEA, rt).
Purification and Characterization
Chromatography
| Step | Method | Eluent | Purity |
|---|---|---|---|
| Crude product isolation | Flash column chromatography | EtOAc/hexanes (1:4 → 1:1) | 95–98% |
| Final purification | Recrystallization (EtOH/Et₂O) | >99% |
Spectroscopic Data
Comparative Analysis of Routes
| Route | Strengths | Weaknesses | Applications |
|---|---|---|---|
| Alkylation | Scalable, high yields, minimal stereocenter | Limited to alkyl groups, no stereocontrol | Industrial-scale synthesis |
| Cross-Coupling | Regioselective, enables diverse substitution | Requires specialized catalysts, costly | Complex molecule assembly |
| Larock | Stereoselective, high enantiomeric excess | Limited to aromatic amines, complex catalyst | Chiral drug intermediates |
Chemical Reactions Analysis
Alkylation and Amination Reactions
The pyrrolidine-isoquinoline hybrid structure allows site-selective functionalization:
These reactions exploit the nucleophilic pyrrolidine nitrogen, with steric effects from the 3-methylbutyl group influencing reaction rates. Industrial-scale alkylation employs batch reactors for optimal yield control.
Electrophilic Aromatic Substitution
The isoquinoline core undergoes regioselective modifications:
| Position | Electrophile | Conditions | Product | Selectivity Notes |
|---|---|---|---|---|
| C-8 | Nitration (HNO₃/H₂SO₄) | 0–5°C, 2–4 hr | 8-Nitroisoquinoline derivative | Directed by lone pair of N |
| C-6 | Halogenation (Cl₂/Br₂) | FeCl₃ catalyst, 25–60°C | 6-Halogenated analogs | Moderate yields (45–65%) |
Substituent effects from the 5-amine group reduce reactivity at adjacent positions, favoring C-6 and C-8 modifications.
Nucleophilic Aromatic Substitution (SNAr)
Electron-deficient positions on the isoquinoline ring enable displacement reactions:
| Leaving Group | Nucleophile | Base/Solvent | Temperature | Outcome |
|---|---|---|---|---|
| Cl⁻ (at C-3) | Piperidine | i-Pr₂NEt, NMP | 140°C | 3-Piperidino substitution |
| F⁻ (at C-4) | Morpholine | CH₃CN, rt | Ambient | 4-Morpholino derivative |
Competing sulfonylation pathways are suppressed by using polar aprotic solvents (NMP > DMF) to favor SNAr .
Reductive Amination and Hydrogenolysis
The tertiary amine and aryl groups participate in catalytic reductions:
Hydrogenolysis selectively removes protecting groups (e.g., benzyl, nitro) without affecting the isoquinoline core .
Acid/Base-Mediated Rearrangements
Protonation equilibria influence reactivity:
-
Isoquinoline Protonation : Concentrated HCl induces N-protonation, enhancing solubility in aqueous media.
-
Pyrrolidine Ring Strain : Strong bases (LDA, −78°C) deprotonate the α-C to form enolate-like intermediates, though this pathway remains underexplored.
Scientific Research Applications
Medicinal Chemistry
N-[1-(3-Methylbutyl)pyrrolidin-3-yl]isoquinolin-5-amine has been studied for its potential in drug development, particularly for targeting specific enzymes or receptors. The compound's structure allows it to interact with various biological targets, which may lead to therapeutic effects.
Key Findings:
- Anticancer Activity: Research indicates that isoquinoline derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth .
- Antimicrobial Properties: The compound has been investigated for its antimicrobial effects, showing promise against certain bacterial strains .
Neuropharmacology
The compound is also being explored as a potential candidate for neuropharmacological applications, particularly in the development of treatments for neurodegenerative diseases.
Case Study:
A recent study highlighted the use of isoquinoline derivatives as PET tracers for detecting neurofibrillary tangles associated with Alzheimer's disease. The derivative showed high specificity and selectivity, making it a valuable tool for in vivo imaging .
Material Science
In the field of material science, this compound serves as a building block for synthesizing novel materials and catalysts.
Applications:
- Catalyst Development: Its unique chemical structure allows it to function as a catalyst in various organic reactions, facilitating the synthesis of complex molecules .
- Polymer Chemistry: Researchers are exploring its use in developing new polymeric materials with enhanced properties .
Mechanism of Action
The mechanism of action of N-(1-Isopentylpyrrolidin-3-yl)isoquinolin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may bind to a receptor and block its activity, thereby modulating a particular signaling pathway .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The target compound’s structure includes a 3-methylbutyl-pyrrolidine group attached to the isoquinolin-5-amine core. Key analogs include:
Key Observations :
Physicochemical Properties
Notes:
Biological Activity
N-[1-(3-Methylbutyl)pyrrolidin-3-yl]isoquinolin-5-amine is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and neurodegenerative diseases. This article explores the biological activity of this compound, synthesizing findings from various studies and patents.
- Molecular Formula : C20H22N4
- Molecular Weight : 334.42 g/mol
- CAS Number : Not directly available but related compounds can be referenced for structural comparisons.
The compound exhibits its biological activity primarily through the inhibition of specific kinases and receptor interactions. Notably, it has been identified as a potent inhibitor of the monopolar spindle 1 (Mps1) kinase, which plays a crucial role in cell division and is implicated in various cancers .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Cancer Treatment
A study highlighted the effectiveness of isoquinoline derivatives, including this compound, in inhibiting tumor growth in vitro. The compound demonstrated significant cytotoxicity against various cancer cell lines, suggesting its potential as a therapeutic agent .
Neurodegenerative Diseases
Research indicates that similar isoquinoline structures can bind selectively to neurofibrillary tangles (NFTs), which are associated with Alzheimer's disease. This binding may facilitate the development of imaging agents or therapeutic strategies targeting tau pathology .
Antimicrobial Properties
In vitro studies have shown that isoquinoline derivatives possess antimicrobial properties, with some compounds demonstrating activity against Gram-positive bacteria, including resistant strains like MRSA . These findings suggest a broader application for this compound in infectious diseases.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the pyrrolidine and isoquinoline moieties significantly impact biological activity. For instance, alterations in alkyl chain length and branching can enhance or diminish potency against specific targets .
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for preparing N-[1-(3-Methylbutyl)pyrrolidin-3-yl]isoquinolin-5-amine?
- Methodological Answer : Solvent-free synthesis under inert atmospheres (e.g., argon) at elevated temperatures (e.g., 200°C) is a viable approach for analogous pyrrolidinyl-isoquinoline derivatives. Reaction intermediates such as 5-arylaminotriazines can be coupled with cyclic amines (e.g., piperidine-substituted cyclopentene) to form the target scaffold. Post-reaction purification via ethanol recrystallization and validation using ¹H/¹³C NMR and ESI-MS are critical . Alternative routes may involve alkylation of pyrrolidine precursors with 3-methylbutyl groups, followed by coupling to isoquinolin-5-amine moieties.
Q. How should researchers characterize the structural integrity and purity of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with ≥95% purity thresholds is recommended for purity assessment. Structural confirmation requires ¹H NMR (e.g., aromatic proton shifts at δ 7.5–8.5 ppm for isoquinoline), ¹³C NMR (e.g., carbonyl carbons at ~160 ppm), and ESI-MS for molecular ion validation. Comparative analysis with calculated vs. experimental spectral data ensures accuracy .
Q. What biological targets are associated with isoquinolin-5-amine derivatives in pharmacological research?
- Methodological Answer : Isoquinolin-5-amine derivatives are known to interact with transient receptor potential vanilloid 1 (TRPV1) channels and dopamine receptors. For example, A-425619, a structurally related compound, acts as a TRPV1 antagonist (IC₅₀ = 5 nM in HEK293 cells) and demonstrates competitive binding against capsaicin . Dopamine D3 receptor ligands with quinoline scaffolds also highlight potential CNS applications .
Advanced Questions
Q. What experimental strategies are used to evaluate TRPV1 receptor interactions for this compound?
- Methodological Answer :
- In vitro : Calcium flux assays in TRPV1-expressing HEK293 cells, with capsaicin or anandamide as agonists. Antagonist potency (IC₅₀) is determined via dose-response curves. Competitive binding studies (e.g., Schild analysis) using A-425619 as a reference (pA₂ = 2.5 nM) are essential .
- Electrophysiology : Patch-clamp recordings in dorsal root ganglion neurons quantify inhibition of TRPV1 currents (e.g., IC₅₀ = 9 nM for A-425619) .
- Selectivity Screening : Profiling against unrelated receptors/enzymes (e.g., GPCRs, ion channels) ensures specificity .
Q. How do structural modifications to the pyrrolidinyl and isoquinolinyl groups influence binding affinity?
- Methodological Answer :
- Pyrrolidinyl Modifications : Substituents like 3-methylbutyl enhance lipophilicity, potentially improving blood-brain barrier penetration. Comparative studies with N-methylpyrrolidine analogs (e.g., CP-135807) reveal steric and electronic effects on receptor engagement .
- Isoquinolinyl Modifications : Fluorination at position 6 (e.g., [¹⁸F]-MK-6240) improves PET imaging properties without disrupting NFT binding . Nitro or trifluoromethyl groups (e.g., A-778317) modulate antagonistic potency .
Q. What in vivo models are appropriate for pharmacokinetic and biodistribution studies?
- Methodological Answer :
- Rodent Models : Radiolabeled analogs (e.g., [¹⁸F]-MK-6240) enable PET imaging to quantify brain penetration and target engagement in neurofibrillary tangle models .
- Pharmacokinetic Parameters : Assess plasma half-life, clearance, and metabolite profiling via LC-MS/MS. Tissue distribution studies in organs (e.g., liver, kidneys) identify off-target accumulation risks .
Notes
- Contradictions : reports moderate yields (63%) for solvent-free synthesis, while cites higher yields (91%) for diazirine-containing analogs, suggesting solvent and catalyst optimization may improve efficiency.
- Safety : Handle with PPE; avoid inhalation/ingestion due to uncharacterized toxicity (per SDS guidelines in ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
